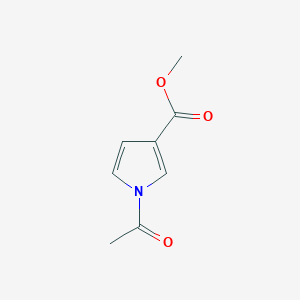

Methyl 1-acetyl-1H-pyrrole-3-carboxylate

Description

Significance of Pyrrole (B145914) Heterocycles in Synthetic Organic Chemistry

Pyrrole and its derivatives are cornerstones of synthetic organic and medicinal chemistry. nih.gov The pyrrole ring is a privileged scaffold found in a vast array of biologically active natural products, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. calpaclab.com This natural prevalence has inspired chemists to incorporate the pyrrole nucleus into numerous synthetic compounds with a wide spectrum of therapeutic applications. uni.luresearchgate.net

Pyrrole-based compounds are known to exhibit potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govchemicalbook.com Beyond medicine, pyrrole derivatives are integral to materials science, finding use in the development of polymers, dyes, and catalysts. rsc.org Their electron-rich nature makes them highly reactive and versatile in various chemical transformations. mdpi.com

Overview of Functionalized Pyrroles and Their Research Landscape

The utility of the pyrrole ring is vastly expanded through functionalization—the process of adding new chemical groups to the core structure. As an electron-rich aromatic system, the pyrrole ring's predominant reactions are electrophilic substitutions. mdpi.com However, controlling the position of these substitutions (regioselectivity) is a key challenge.

Modern organic synthesis has seen significant advances in the C-H functionalization of pyrroles, allowing for the direct attachment of substituents without pre-existing functional groups. mdpi.com This includes metal-catalyzed cross-coupling reactions and radical-based functionalizations. chemicalbook.com Furthermore, the nitrogen atom of the pyrrole ring can be substituted, which influences the ring's reactivity. For instance, attaching an electron-withdrawing group, such as the acetyl group in the title compound, to the nitrogen can modulate the nucleophilicity of the ring and direct substitution patterns, often favoring the C3 position. nih.gov

Contextualization of Methyl 1-acetyl-1H-pyrrole-3-carboxylate within Modern Synthetic Methodologies

This compound emerges from this context as a strategically designed synthetic intermediate, or "building block." Its structure is not typically a final target but rather a carefully crafted component for constructing more elaborate molecules.

The compound features two key functional groups on the pyrrole core:

An N-acetyl group : This group serves a dual purpose. It acts as a protecting group for the nitrogen atom, preventing unwanted side reactions. It also functions as an electron-withdrawing group, which deactivates the pyrrole ring slightly, making it more stable and helping to direct further chemical modifications to specific positions.

A methyl carboxylate group at the 3-position : This ester group provides a reactive handle for a variety of subsequent chemical transformations, such as hydrolysis to a carboxylic acid, amidation to form amides, or reduction to an alcohol. The placement at the C3 position is significant, as direct functionalization at this "beta" position can be challenging without specific directing groups. nih.gov

The combination of these features makes this compound a valuable precursor in multi-step syntheses, particularly in medicinal chemistry for building complex drug candidates. mdpi.comnih.gov

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 126481-00-3 | chemicalbook.com |

| Molecular Formula | C₈H₉NO₃ | uni.lu |

| Molecular Weight | 167.16 g/mol | chemicalbook.com |

| Appearance | Powder | |

| Melting Point | 91-97 °C | chemicalbook.com |

| SMILES String | CC(=O)N1C=CC(=C1)C(=O)OC | uni.lu |

| InChI Key | XNEPOBYEFLQFMM-UHFFFAOYSA-N | uni.lu |

Synthesis and Reactivity

While specific, detailed industrial syntheses are often proprietary, the preparation of this compound can be logically inferred from standard organic chemistry principles. A highly probable synthetic route involves the N-acetylation of its precursor, Methyl 1H-pyrrole-3-carboxylate. sigmaaldrich.com This reaction would typically be carried out using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base.

The reactivity of the compound is dictated by its functional groups. The ester can undergo saponification to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceutical compounds. mdpi.com The N-acetyl group, having served its purpose of protection and directing, can be removed under hydrolytic conditions (either acidic or basic) to reveal the N-H pyrrole if needed later in a synthetic sequence.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-acetylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)9-4-3-7(5-9)8(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEPOBYEFLQFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575995 | |

| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126481-00-3 | |

| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-acetyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of Methyl 1 Acetyl 1h Pyrrole 3 Carboxylate

Functionalization of the Pyrrole (B145914) Ring System

The presence of both the N-acetyl and C3-methoxycarbonyl groups dictates the regiochemical outcome of substitution reactions on the pyrrole nucleus.

Electrophilic Substitution Reactions on the Pyrrole Core

The pyrrole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, typically at the C2 or C5 positions due to the superior stabilization of the cationic intermediate. researchgate.netacs.org In the case of Methyl 1-acetyl-1H-pyrrole-3-carboxylate, the situation is more complex. Both the N-acetyl and the C3-methoxycarbonyl substituents are electron-withdrawing groups, which deactivates the ring towards electrophilic attack.

The directing effects of these groups are crucial in predicting the site of substitution. The N-acetyl group, through resonance, withdraws electron density from the ring but still directs incoming electrophiles to the ortho (C2) and para (C5) positions. The C3-methoxycarbonyl group also deactivates the ring and directs incoming electrophiles to the meta position relative to itself, which is the C5 position. Consequently, the C5 position is electronically the most favored site for electrophilic substitution, as it is activated by the nitrogen lone pair and is the target position for both directing groups. The C2 position is a secondary possibility, while the C4 position is the most deactivated.

Halogenation Reactions (e.g., Chlorination, Bromination, Fluorination) of Pyrrole Carboxylates

Halogenation of the pyrrole ring is a common electrophilic substitution reaction. For deactivated pyrrole systems like this compound, specific reagents are employed to achieve controlled halogenation. While direct halogenation data for this exact molecule is sparse, reactions on analogous pyrrole carboxylates provide insight into the expected reactivity.

Chlorination is often achieved using reagents like N-chlorosuccinimide (NCS). For instance, ethyl 5-methyl-1H-pyrrole-2-carboxylate can be chlorinated, demonstrating the feasibility of this transformation on pyrrole rings bearing ester functionalities.

Bromination can be performed using various reagents. N-Bromosuccinimide (NBS) is a common choice for the monobromination of pyrroles. Alternatively, systems like acetyl bromide in dimethyl sulfoxide (B87167) (DMSO) have been effectively used for the bromination of polysubstituted pyrroles. cdnsciencepub.comrichmond.edu The reaction of methyl 2-pyrrolecarboxylate with bromine has been shown to yield a mixture of 4-bromo, 5-bromo, and 4,5-dibromo derivatives, indicating that substitution occurs at the available ring positions. wikipedia.org Given the directing effects in this compound, bromination would be expected to occur preferentially at the C5 position.

Fluorination of electron-rich heterocycles can be accomplished using electrophilic fluorinating agents. Selectfluor is a reagent capable of fluorinating pyrrole derivatives, as demonstrated in the synthesis of ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate.

| Reaction Type | Pyrrole Substrate (Analogue) | Reagent(s) | Conditions | Product(s) | Yield |

|---|---|---|---|---|---|

| Chlorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-Chlorosuccinimide (NCS) | 0 °C | 4-Chloro-ethyl 5-methyl-1H-pyrrole-2-carboxylate | N/A |

| Bromination | 2-Trichloroacetylpyrrole | N-Bromosuccinimide (NBS) | N/A | 4-Bromo-2-trichloroacetylpyrrole | N/A |

| Bromination | Polysubstituted Pyrroles | Acetyl bromide, DMSO | Room Temperature | Brominated Pyrroles | 80-98% richmond.edu |

| Fluorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Acetonitrile/Acetic Acid, 0 °C | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | 6.5% |

Formylation Reactions (e.g., Vilsmeier–Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. cdnsciencepub.comnih.gov The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nsf.gov This reagent acts as a mild electrophile.

For pyrroles, the Vilsmeier-Haack reaction is a standard procedure to introduce a formyl group, usually at the C2 position in unsubstituted pyrrole. nsf.gov In the case of this compound, the deactivating nature of the substituents requires consideration. Research on the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a similarly deactivated pyrrole ester, showed the formation of a mixture of 4-formyl and 5-formyl regioisomers. This indicates that formylation can occur at multiple available positions on a substituted pyrrole ring. Based on this, the Vilsmeier-Haack reaction on this compound is predicted to yield primarily the C5-formylated product, with the possibility of forming the C2-formylated isomer as well.

| Pyrrole Substrate (Analogue) | Reagent(s) | Conditions | Product(s) | Yield |

|---|---|---|---|---|

| Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | POCl₃, DMF | 90 °C, overnight | Mixture of Ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate and Ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate | N/A |

| Methyl 2-pyrrolecarboxylate | POCl₃, DMF | N/A | Mixture of Methyl 4-formyl-1H-pyrrole-2-carboxylate and Methyl 5-formyl-1H-pyrrole-2-carboxylate wikipedia.org | N/A |

Reactions Involving the N-Acetyl Substituent

The N-acetyl group not only modifies the reactivity of the pyrrole ring but can also be a site for chemical transformations.

Deacetylation Reactions

The removal of the N-acetyl group is a key transformation that unmasks the NH functionality of the pyrrole ring, allowing for further derivatization at the nitrogen atom. This deprotection can typically be achieved through hydrolysis under acidic or basic conditions.

However, the presence of the methyl ester at the C3 position necessitates the use of mild conditions to prevent its concurrent hydrolysis (saponification). Standard strong basic conditions (e.g., NaOH in refluxing ethanol) would likely cleave both the amide and the ester. Therefore, milder basic conditions, such as using potassium carbonate in methanol (B129727) at room temperature, are often preferred for the selective removal of the N-acetyl group while preserving the ester. Alternatively, enzymatic methods using specific acylases can offer high selectivity for N-deacetylation under neutral and mild conditions, though this is less common in standard organic synthesis. rsc.org

Modifications and Derivatizations at the Acetyl Group

Beyond removal, the N-acetyl group can undergo rearrangements. A notable transformation is the anionic Fries rearrangement, sometimes referred to as a "pyrrole dance." This reaction involves the treatment of an N-acylpyrrole with a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS). The base promotes the migration of the acyl group from the nitrogen atom to an adjacent carbon atom of the pyrrole ring. nsf.gov

For N-acetylpyrroles, this rearrangement typically results in the formation of a 2-acetylpyrrole (B92022) derivative. Crossover experiments have shown that this particular rearrangement on N-acylpyrroles proceeds through an intermolecular mechanism. This transformation is a powerful tool for synthesizing C-acylated pyrroles from readily available N-acylated precursors.

| Reaction Type | Substrate | Reagent(s) | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Anionic Fries Rearrangement ("Pyrrole Dance") | N-Benzoylpyrrole | LiN(SiMe₃)₂ | Toluene, 100 °C, 3h | 2-Benzoylpyrrole | 92% |

Transformations of the Ester Moiety

The ester group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as hydrolysis, transesterification, and reduction.

The conversion of the methyl ester to the corresponding carboxylic acid, 1-acetyl-1H-pyrrole-3-carboxylic acid, is a fundamental transformation. This is typically achieved through hydrolysis, which can be catalyzed by either acid or base.

Base-catalyzed hydrolysis is a common method for this transformation. acs.org The reaction generally involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol or ethanol (B145695) to ensure solubility. The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide (B1231860) ion, yielding the carboxylate salt. Acidification of the reaction mixture then protonates the carboxylate to give the final carboxylic acid product. The base-catalyzed hydrolysis of N-acylpyrroles has been a subject of study to understand the reactivity of the tetrahedral intermediate formed during the reaction. acs.org

Acid-catalyzed hydrolysis is an alternative method. youtube.comyoutube.com In this process, the ester is heated with a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfer steps, methanol is eliminated, yielding the carboxylic acid.

In some synthetic routes, particularly in continuous flow synthesis, the hydrolysis of a related tert-butyl ester to a pyrrole-3-carboxylic acid can be achieved in situ. nih.govsyrris.jpresearchgate.net The HBr generated as a by-product during a Hantzsch pyrrole synthesis can be utilized to facilitate this hydrolysis. nih.govsyrris.jpresearchgate.net

Table 1: Conditions for Hydrolysis of Pyrrole Esters

| Catalyst | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Base | NaOH or KOH in aqueous alcohol | Heating | Carboxylate salt | acs.org |

| Acid | HCl or H2SO4 in water | Heating | Carboxylic acid | youtube.comyoutube.com |

| In situ HBr | Generated during Hantzsch synthesis | High temperature (flow chemistry) | Carboxylic acid | nih.govsyrris.jp |

Transesterification is the process of exchanging the alcohol moiety of an ester with another alcohol. masterorganicchemistry.comdss.go.th This reaction can be catalyzed by either an acid or a base. For this compound, this would involve reacting it with a different alcohol (R'OH) to form a new ester, 1-acetyl-1H-pyrrole-3-carboxylate-R', and methanol.

Under basic conditions, the reaction is typically carried out using an alkoxide (R'O⁻) as the nucleophile. masterorganicchemistry.com The alkoxide attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate. The elimination of methoxide (CH₃O⁻) results in the formation of the new ester. To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After proton transfers and elimination of methanol, the new ester is formed. Similar to the base-catalyzed process, using the incoming alcohol as the solvent can shift the equilibrium in favor of the product. Various catalysts, including N-heterocyclic carbenes and zinc clusters, have been shown to promote transesterification reactions under mild conditions. organic-chemistry.org

The ester group of this compound can be reduced to the corresponding primary alcohol, (1-acetyl-1H-pyrrol-3-yl)methanol. This transformation is typically accomplished using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. tcichemicals.com The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the ester carbonyl carbon. This is followed by the elimination of the methoxy (B1213986) group and a second hydride attack on the resulting aldehyde intermediate to yield the alcohol after an acidic workup.

Other reducing agents can also be employed. For instance, zinc-hydrochloric acid in alcohol has been reported to reduce acetylpyrrole esters to the corresponding alkylpyrrole esters in high yields. scilit.com

N-Functionalization Beyond Acetylation

While the focus is on the 1-acetyl derivative, the nitrogen of the pyrrole ring in related pyrrole-3-carboxylates is a site for further functionalization, including N-alkylation and N-alkynylation.

N-alkylation of pyrrole derivatives can be achieved under various conditions. A common method involves the deprotonation of the pyrrole nitrogen with a base, followed by reaction with an alkylating agent. semanticscholar.org For pyrrole-3-carboxylates, the presence of the electron-withdrawing carboxylate group makes the N-H proton more acidic, facilitating its removal.

Bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH) can be used to generate the pyrrolide anion. semanticscholar.orgorganic-chemistry.org The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). semanticscholar.orgorganic-chemistry.org The resulting anion then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated product. semanticscholar.org Phase-transfer catalysis has also been employed for the selective N-alkylation of pyrrole.

Alternative methods for N-alkylation include the Mitsunobu reaction, which allows for the alkylation with alcohols under mild conditions, and acid-catalyzed reactions with trichloroacetimidates. rsc.orgmdpi.com

Table 2: Selected N-Alkylation Methods for Pyrroles and Related Heterocycles

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Base-mediated | Base (e.g., K₂CO₃, NaH), Alkyl halide, Solvent (e.g., DMF) | Varies | organic-chemistry.org |

| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Mild | rsc.org |

| Acid-catalyzed | Trichloroacetimidate, Brønsted acid (e.g., CSA) | Room temperature | mdpi.com |

The introduction of an alkynyl group onto the pyrrole nitrogen represents a more specialized transformation. Copper-catalyzed N-alkynylation has emerged as a viable method for this purpose. researchgate.netglobalauthorid.com This cross-coupling reaction typically involves a pyrrole derivative, an alkynyl bromide, a copper catalyst, and a suitable ligand. researchgate.netglobalauthorid.com

Screening of various ligands and reaction conditions has shown that phenanthroline-based ligands can be effective in promoting the copper-catalyzed cross-coupling of alkynyl bromides with pyrroles, affording a range of N-alkynyl pyrroles in moderate to good yields. researchgate.netglobalauthorid.com These N-alkynylated products can serve as versatile intermediates for further synthetic transformations, such as the construction of fused heterocyclic systems. researchgate.netglobalauthorid.com

Lack of Specific Research Data on the Cyclization Reactions of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data regarding the cyclization reactions of this compound and its derivatives to construct a detailed article based on the requested outline.

The investigation into the reactivity and chemical transformations of this specific compound did not yield targeted research findings for the outlined subsections:

Cyclization Reactions Utilizing this compound Derivatives

[4+2] Cyclocondensation Reactions:The Diels-Alder reaction, a type of [4+2] cyclocondensation, is known for pyrrole compounds. However, pyrroles are generally reluctant dienes due to their aromaticity. The available studies describe these reactions with other substitution patterns, and there is no specific information on the participation of this compound or its derivatives in such transformations.

The distinct substitution pattern of this compound, particularly the placement of the carboxylate group at the 3-position and the presence of an acetyl group on the nitrogen, significantly influences its electronic properties and steric environment. Therefore, extrapolating reactivity from other pyrrole isomers, such as the more commonly studied 2-carboxylates, would be scientifically inaccurate.

Due to the absence of specific research pertaining to the cyclization reactions of this compound, providing a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible at this time.

Mechanistic Investigations of Reactions Involving Methyl 1 Acetyl 1h Pyrrole 3 Carboxylate

Elucidation of Reaction Pathways for Pyrrole-3-carboxylate Synthesis

The synthesis of the pyrrole-3-carboxylate scaffold can be achieved through several established synthetic routes, each with its own distinct reaction pathway. While the direct synthesis of Methyl 1-acetyl-1H-pyrrole-3-carboxylate may involve specific modifications, the core formation of the pyrrole (B145914) ring generally follows well-studied mechanisms.

Hantzsch Pyrrole Synthesis: This classical method involves the reaction of a β-ketoester with an α-haloketone and ammonia (B1221849) or a primary amine. wikipedia.orgsyrris.comresearchgate.net The reaction pathway is believed to commence with the formation of an enamine from the β-ketoester and the amine. This is followed by a nucleophilic attack on the α-haloketone, leading to an intermediate that subsequently undergoes cyclization and dehydration to yield the substituted pyrrole. syrris.comresearchgate.net Continuous flow chemistry has been effectively utilized for the Hantzsch synthesis of pyrrole-3-carboxylic acid derivatives, demonstrating the robustness of this pathway. syrris.comacs.org

Paal-Knorr Synthesis: This is a straightforward and widely used method for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. researchgate.net The mechanism proceeds through the formation of a hemiaminal, followed by a series of cyclization and dehydration steps to afford the aromatic pyrrole ring. uctm.edu The challenge often lies in the synthesis of the requisite 1,4-dicarbonyl precursor. uctm.edu

Van Leusen Reaction: This pathway offers a versatile route to 3,4-disubstituted pyrroles. It involves the reaction of an enone with tosylmethyl isocyanide (TosMIC) in the presence of a base. wikipedia.org The mechanism starts with a Michael addition of the TosMIC anion to the enone, followed by a 5-endo cyclization. The resulting intermediate then eliminates the tosyl group and tautomerizes to form the stable pyrrole ring. wikipedia.org

1,3-Dipolar Cycloaddition: Pyrroles can be synthesized via the reaction of münchnones (1,3-oxazolium-5-olates) with alkynes. wikipedia.orgresearchgate.net The reaction is a [3+2] cycloaddition that initially forms a bicyclic adduct. This adduct is often unstable and readily loses carbon dioxide through a retro-Diels-Alder reaction to yield the substituted pyrrole. wikipedia.org This method is particularly useful for creating highly substituted pyrroles.

The following table summarizes key aspects of these synthetic pathways.

Table 1: Comparison of Major Pyrrole-3-carboxylate Synthesis Pathways

| Synthesis Method | Key Reactants | General Mechanism | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | β-ketoester, α-haloketone, Amine | Enamine formation, Nucleophilic substitution, Cyclization, Dehydration | Versatile for highly substituted pyrroles; HBr is a byproduct. syrris.comresearchgate.net |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Amine | Hemiaminal formation, Cyclization, Dehydration | Atom-economical; relies on availability of the 1,4-dicarbonyl starting material. researchgate.netuctm.edu |

| Van Leusen Reaction | Enone, Tosylmethyl isocyanide (TosMIC) | Michael addition, 5-endo cyclization, Elimination, Tautomerization | Good for 3,4-disubstituted pyrroles. wikipedia.org |

| 1,3-Dipolar Cycloaddition | 1,3-Oxazolium-5-olate, Alkyne | [3+2] Cycloaddition, Retro-Diels-Alder (CO₂ extrusion) | Access to polysubstituted pyrroles. wikipedia.orgresearchgate.net |

Identification and Characterization of Reaction Intermediates (e.g., Isosuccinimide, 1,3-Oxazolium-5-olate)

The direct observation and characterization of reaction intermediates are paramount for confirming a proposed reaction mechanism. In the synthesis of pyrroles, several key intermediates have been proposed and, in some cases, identified.

1,3-Oxazolium-5-olate (Münchnone): Mesoionic compounds, specifically 1,3-oxazolium-5-olates, are well-established intermediates in certain pyrrole syntheses. wikipedia.orgresearchgate.net These species act as 1,3-dipoles in cycloaddition reactions. researchgate.net They are typically generated in situ from the cyclodehydration of N-acyl-α-amino acids. Once formed, the münchnone can react with dipolarophiles, such as alkynes. The reaction proceeds through a concerted [3+2] cycloaddition to form a bicyclic primary adduct. This adduct is characteristically unstable and undergoes a spontaneous retro-Diels-Alder reaction, extruding a molecule of carbon dioxide to furnish the aromatic pyrrole ring. wikipedia.org The transient nature of these intermediates often requires spectroscopic or trapping experiments for their detection.

Isosuccinimide Intermediates: While less commonly cited in the context of mainstream pyrrole syntheses like Paal-Knorr or Hantzsch, five-membered ring intermediates are central to these pathways. For instance, in the Paal-Knorr synthesis, after the initial condensation of the amine with one of the carbonyls, an enamine is formed which then cyclizes onto the second carbonyl group. This cyclization generates a hydroxylated pyrrolidine (B122466) derivative (a carbinolamine), which is a key five-membered ring intermediate. Subsequent dehydration steps lead to the aromatic pyrrole. The specific structures of intermediates are highly dependent on the exact reaction pathway being investigated.

The table below outlines the role of these key intermediates.

Table 2: Key Intermediates in Pyrrole Synthesis

| Intermediate | Parent Reaction Type | Role in Mechanism | Method of Characterization |

|---|---|---|---|

| 1,3-Oxazolium-5-olate | 1,3-Dipolar Cycloaddition | Acts as a 1,3-dipole that reacts with an alkyne. wikipedia.orgresearchgate.net | Typically generated in situ; can be studied by trapping experiments or computational methods. |

| Enamine | Hantzsch Synthesis | Formed from the condensation of a β-ketoester and an amine; acts as the nucleophile. syrris.com | Inferred from mechanistic studies; can be observed spectroscopically in some cases. |

| Carbinolamine | Paal-Knorr Synthesis | Formed from intramolecular cyclization of an amino-ketone intermediate. uctm.edu | A transient species that readily dehydrates to form the pyrrole ring. |

Isotopic Labeling Studies to Confirm Mechanism (e.g., ¹³C-Labeling)

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.orgresearchgate.net By replacing an atom (such as ¹²C) with its heavier, stable isotope (¹³C), researchers can track the position of the labeled atom in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.orgnih.govnih.gov This method is invaluable for distinguishing between alternative mechanisms that might otherwise be difficult to discern. researchgate.net

In the context of pyrrole synthesis, a ¹³C-labeling study could be designed to verify a proposed bond-forming sequence. For example, to confirm the mechanism of a hypothetical synthesis of a pyrrole-3-carboxylate from labeled precursors, one could:

Synthesize Labeled Precursors: Prepare one of the key starting materials with a ¹³C label at a specific position. For instance, in a Hantzsch-type synthesis, the carbonyl carbon of the β-ketoester could be enriched with ¹³C. rsc.org

Perform the Reaction: Carry out the pyrrole synthesis using the ¹³C-labeled starting material.

Analyze the Product: Isolate the resulting pyrrole-3-carboxylate and determine the exact location of the ¹³C label in the molecule using ¹³C NMR. The observed position of the label in the product provides a direct map of the bond formations and rearrangements that occurred.

For example, if a reaction proceeds as proposed, the ¹³C label will appear at a predicted position in the pyrrole ring or its substituents. If the label is found at an unexpected position, the proposed mechanism must be reconsidered. Such studies have been instrumental in understanding the biosynthesis of natural products containing pyrrole rings. nih.govglobaljournals.org The use of doubly ¹³C-labeled analogues has also been reported to identify metabolically vulnerable positions in pyrrole-containing drug candidates. nih.gov

Table 3: Hypothetical ¹³C-Labeling Study for a Pyrrole Synthesis

| Step | Action | Purpose | Analytical Method |

|---|---|---|---|

| 1 | Synthesize a starting material (e.g., a β-ketoester) with a ¹³C label at a specific carbon atom. | Introduce a traceable atomic marker into the system. rsc.org | NMR, Mass Spectrometry |

| 2 | Conduct the pyrrole synthesis reaction using the labeled precursor. | Allow the labeled atom to be incorporated into the final product according to the reaction mechanism. | Standard synthetic procedures |

| 3 | Isolate the final pyrrole product and determine the location of the ¹³C label. | Compare the observed label position with the position predicted by the proposed mechanism. | ¹³C NMR, Mass Spectrometry |

| 4 | Confirm or refute the proposed mechanism based on the analytical results. | Provide definitive evidence for the sequence of bond-forming and bond-breaking steps. wikipedia.org | Mechanistic analysis |

Regioselectivity and Stereoselectivity in Pyrrole Functionalization

The functionalization of a pre-existing pyrrole ring, such as that in this compound, is governed by the directing effects of the substituents already present. Pyrrole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution, which typically occurs at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate. uctm.edunih.gov

However, in this compound, the ring is substituted with two electron-withdrawing groups: an N-acetyl group and a C3-methoxycarbonyl group.

The N-acetyl group significantly reduces the electron density of the pyrrole ring by withdrawing electron density through resonance and inductive effects. This deactivates the ring towards electrophilic attack compared to N-unsubstituted pyrroles.

The C3-methoxycarbonyl group is also strongly deactivating and acts as a meta-director in typical aromatic systems. On a pyrrole ring, its deactivating nature further reduces reactivity.

The combination of these two groups makes electrophilic substitution challenging. The regiochemical outcome of any successful substitution will be a complex interplay between the directing effects of both groups. The N-acetyl group will direct incoming electrophiles to the C2 and C5 positions, while the C3-ester group will direct to the C5 position. Therefore, electrophilic attack, if it occurs, would be most likely directed to the C5 position, and to a lesser extent, the C4 position. The synthesis of highly functionalized pyrroles often presents a significant challenge in achieving high regioselectivity. epa.gov

Recent methods have been developed for the regioselective functionalization of pyrroles, including dearomative chlorination followed by nucleophilic substitution, which allows for the controlled introduction of substituents at specific positions. nih.gov Stereoselectivity is generally not a factor in reactions that maintain the aromaticity of the pyrrole ring. However, it becomes critical in reduction reactions, such as the Birch reduction of pyrrole esters to form non-aromatic pyrrolines, where the regioselectivity and stereoselectivity depend on the position of the electron-withdrawing groups. wikipedia.org

Computational Chemistry Studies on Acetylpyrroles and Pyrrole Carboxylates

Theoretical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to determine the equilibrium geometries and electronic properties of pyrrole (B145914) derivatives. chemmethod.comuni-regensburg.denih.gov These calculations optimize the molecular structure to find the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

For instance, studies on pyrrole-n-carboxylic acids (where n=1, 2, 3) have utilized DFT to obtain optimized structures and analyze molecular and atomic scale parameters. chemmethod.com The results indicate that the structural shapes can be influenced by the position of the carboxylic acid group. chemmethod.com DFT calculations on pyrrole-2-carboxylic acid have also been used to examine the molecular structure in the context of forming cyclic dimers. researchgate.netacs.org Furthermore, the electronic structure of these molecules is elucidated through the analysis of molecular orbitals, electron density distribution, and dipole moments, which are crucial for understanding their reactivity and intermolecular interactions. chemmethod.com

Table 1: Calculated Interaction Energies in Pyrrol-2-yl Chloromethyl Ketone Derivatives

| Interacting System | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Dimer of 1-methylpyrrol-2-yl chloromethyl ketone | C-H···O/Cl | 7.62 |

| Dimer of pyrrol-2-yl chloromethyl ketone | N-H···O and N-H···Cl | 11.02 |

| Dimer of methyl pyrrole-2-carboxylate | N-H···O | 8.36 |

Data sourced from single point calculations at the ωB97XD/6-311++G(d,p) level of theory. uni-regensburg.de

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the 1H and 13C NMR spectra of pyrrole derivatives. acs.org These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

The chemical shifts of substituted pyrroles can be estimated using substituent chemical shifts (SCS) for substituents at different positions on the pyrrole ring. stenutz.eu More advanced ab initio calculations can provide a deeper understanding of how factors like intramolecular hydrogen bonding influence NMR spectroscopic data, including coupling constants and the shielding of protons and nitrogen atoms. nih.gov For example, in certain 2-substituted pyrroles, a strong N-H...O intramolecular hydrogen bond leads to a noticeable deshielding of the proton and nitrogen atoms. nih.gov

Table 2: Predicted 1H NMR Chemical Shifts for a meso-pyrrole-substituted Corrole

| Proton | Chemical Shift (ppm) |

|---|---|

| Pyrrole C4-H | 6.51 |

| Pyrrole C3-H | 7.05 |

| Pyrrole C5-H | 7.27 |

| Pyrrole N-H | 8.90 |

Spectrum recorded in THF-d8. nih.gov

Thermodynamic Analyses (e.g., Gas-Phase Enthalpies of Formation, Enthalpies of Sublimation)

The thermodynamic properties of acetylpyrroles and pyrrole carboxylates can be determined through a combination of experimental techniques, such as calorimetry, and computational calculations. Quantum chemical studies have been conducted to determine the gas-phase enthalpies of formation for compounds like 2- and 3-acetylpyrroles. These computational results are often benchmarked against experimental data to ensure their accuracy.

Experimental studies on pyrrole itself have provided extensive thermodynamic data, including heat capacities, enthalpy of fusion, and the standard enthalpy of formation. osti.gov Such experimental data for the parent heterocycle provides a crucial foundation for the computational investigation of its derivatives.

Calculation of Energetic Parameters (e.g., Bond Dissociation Enthalpies, Proton Affinities, Electron Affinities, Adiabatic Ionization Enthalpies)

Computational chemistry allows for the calculation of various energetic parameters that are key to understanding the reactivity of a molecule. These parameters include bond dissociation enthalpies, which quantify the strength of a chemical bond, as well as proton affinities, electron affinities, and ionization enthalpies, which relate to the molecule's behavior in acid-base and redox reactions. For instance, quantum chemical studies on the five-membered nitrogen-containing heterocycles have explored their structure and thermochemistry, including that of their corresponding anions and radicals.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. This provides a detailed, step-by-step picture of how a reaction proceeds.

For example, DFT investigations have been used to study the mechanism of the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid. researchgate.net These calculations have shown that the presence of a proton catalyst significantly lowers the energy barrier for the C-C bond cleavage. researchgate.net Similarly, the mechanisms of reactions between electron-deficient acetylenes, such as acylpyrrolylacetylenes, and other reactants have been examined using DFT to understand the reaction pathways and the influence of the solvent. researchgate.netsemanticscholar.org Quantum chemical methods have also been employed to calculate the reaction rate coefficients for key reactions in the combustion chemistry of pyrrole, such as H-atom abstraction and OH addition reactions. polimi.it

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Methyl 1-acetyl-1H-pyrrole-3-carboxylate |

| Pyrrole-n-carboxylic acid |

| Pyrrole-2-carboxylic acid |

| 2-acetylpyrrole (B92022) |

| 3-acetylpyrrole |

| Pyrrol-2-yl chloromethyl ketone |

| 1-methylpyrrol-2-yl chloromethyl ketone |

| Methyl pyrrole-2-carboxylate |

| Acylpyrrolylacetylenes |

Applications in Advanced Organic Synthesis

Methyl 1-acetyl-1H-pyrrole-3-carboxylate as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from the reactivity of its constituent parts: the pyrrole (B145914) core, the N-acetyl group, and the C3-ester. The N-acetyl group reduces the electron density of the pyrrole ring, which modifies its susceptibility to electrophilic attack compared to N-unsubstituted pyrroles. This modulation of reactivity is crucial for controlling the regioselectivity of further functionalization.

The functional groups present on the molecule serve as reaction sites for various organic transformations. The ester group can undergo hydrolysis, amidation, or reduction, while the acetyl group can be removed or modified. The pyrrole ring itself can participate in reactions such as electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling, typically after suitable modification. This multifunctionality allows for the strategic and sequential introduction of diverse chemical moieties. Pyrroles are recognized as important pharmaceutical agents and are useful precursors in the synthesis of more complex molecules like porphyrins. researchgate.net

| Reactive Site | Potential Transformation | Resulting Structure/Functionality |

|---|---|---|

| C3-Methyl Carboxylate | Saponification (Hydrolysis) | 1-acetyl-1H-pyrrole-3-carboxylic acid |

| C3-Methyl Carboxylate | Amidation | Pyrrole-3-carboxamides |

| C3-Methyl Carboxylate | Reduction | (1-acetyl-1H-pyrrol-3-yl)methanol |

| N1-Acetyl Group | Deacetylation (Hydrolysis) | Methyl 1H-pyrrole-3-carboxylate |

| Pyrrole Ring (C2, C4, C5) | Electrophilic Substitution (e.g., Halogenation, Nitration) | Substituted pyrrole derivatives |

| Pyrrole Ring | Metal-Catalyzed Cross-Coupling (after halogenation) | Aryl- or Alkyl-substituted pyrroles |

Precursor in the Construction of Complex Polyfunctionalized Pyrrole Architectures

Polyfunctionalized pyrroles are highly sought-after intermediates in organic synthesis due to the prevalence of the pyrrole core in numerous important molecules. sunderland.ac.uk this compound serves as an excellent starting point for creating these complex architectures. The directing effects of the existing substituents guide the regioselective introduction of new functional groups onto the pyrrole ring.

For instance, electrophilic substitution reactions, a hallmark of pyrrole chemistry, can be controlled to occur at specific positions (C2, C4, or C5). The N-acetyl group, being electron-withdrawing, deactivates the ring towards electrophiles compared to N-alkyl or NH-pyrroles, but substitution is still feasible under appropriate conditions. This allows for the stepwise construction of pyrroles with multiple, distinct substituents. The synthesis of polyfunctionalized pyrroles is a key area of research, with methods being developed to create tetrasubstituted derivatives from various starting materials. organic-chemistry.orgresearchgate.net The ability to selectively modify different positions on the pyrrole ring is fundamental to building complex molecular frameworks. sunderland.ac.uk

| Reagent/Condition | Target Position | Type of Reaction | Resulting Pyrrole Architecture |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | C4/C5 | Electrophilic Halogenation | Brominated Pyrrole Derivative |

| Nitrating Mixture (HNO₃/H₂SO₄) | C4/C5 | Electrophilic Nitration | Nitro-substituted Pyrrole |

| Vilsmeier-Haack Reagent (POCl₃/DMF) | C2/C5 | Formylation | Formyl-pyrrole Derivative |

| Aryl Diazonium Salt | C2/C5 | Azo Coupling | Arylazo-substituted Pyrrole |

Integration into Click Chemistry Protocols for Diversification

Click chemistry refers to a class of reactions that are high-yielding, modular, and generate minimal byproducts, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent example. sigmaaldrich.comorganic-chemistry.org These reactions are ideal for creating large libraries of compounds by joining molecular building blocks. tcichemicals.com While this compound does not inherently possess an azide (B81097) or alkyne group, its versatile functionality allows for its straightforward modification into a click-ready component.

The true power of this building block lies in its potential to be derivatized. For example, the methyl ester can be reduced to an alcohol, which can then be converted to an azide or used to ether-link to a propargyl group (containing an alkyne). Alternatively, the pyrrole ring can be functionalized with a halogen, which can then be used in coupling reactions to introduce an alkyne or a protected amino group that can be converted to an azide. Once functionalized with a "click handle," the pyrrole scaffold can be readily conjugated with a wide array of other molecules (peptides, polymers, other heterocycles) that bear the complementary functional group. This strategy enables rapid diversification and the construction of complex molecular assemblies. nih.gov

| Step | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | Reduction of C3-ester with LiAlH₄ | (1-acetyl-1H-pyrrol-3-yl)methanol | Introduce a versatile hydroxyl group |

| 2 | Reaction with Propargyl Bromide | 1-acetyl-3-(prop-2-yn-1-yloxymethyl)-1H-pyrrole | Install an alkyne handle |

| 3 | CuAAC Reaction with an Azide (R-N₃) | 1,2,3-Triazole-linked Pyrrole Conjugate | Couple pyrrole scaffold to another molecule |

Role in the Synthesis of Scaffolds for Medicinal Chemistry Research

The pyrrole nucleus is a common structural motif in many compounds investigated in medicinal chemistry. nih.govrsc.org this compound serves as a valuable starting material for the synthesis of molecular scaffolds, which are core structures that can be systematically decorated with various functional groups to explore chemical space. The synthesis of pyrrole-3-carboxylic acid amides, for example, is of significant interest in medicinal chemistry. mdpi.com

By manipulating the functional groups of the title compound, chemists can generate a core pyrrole template. For instance, hydrolysis of the ester followed by amide coupling with a diverse set of amines leads to a library of pyrrole-3-carboxamides. Similarly, deacetylation followed by N-alkylation or N-arylation introduces diversity at the nitrogen position. Cross-coupling reactions at the C2, C4, or C5 positions (after halogenation) can append various aryl or alkyl groups. This systematic approach allows for the creation of a large number of structurally related compounds built around a central pyrrole scaffold, which are essential for structure-activity relationship (SAR) studies in drug discovery programs. researchgate.netnih.gov

Analytical Methodologies for Research Grade Characterization of Methyl 1 Acetyl 1h Pyrrole 3 Carboxylate

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule with very high accuracy. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The monoisotopic mass of Methyl 1-acetyl-1H-pyrrole-3-carboxylate is 167.05824 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds to this calculated value within a very narrow margin of error (typically <5 ppm). The data is often reported for various ionized forms, or adducts, of the molecule.

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₈H₁₀NO₃]⁺ | 168.06552 |

| [M+Na]⁺ | [C₈H₉NO₃Na]⁺ | 190.04746 |

| [M+K]⁺ | [C₈H₉NO₃K]⁺ | 206.02140 |

Predicted values are calculated based on the elemental composition. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The most prominent features are the strong absorptions from the two carbonyl (C=O) groups. The ester carbonyl typically appears at a higher wavenumber than the N-acetyl (amide) carbonyl.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O stretch | ~1720 - 1735 |

| N-Acetyl Carbonyl | C=O stretch | ~1680 - 1700 |

| Aromatic C-H | C-H stretch | ~3000 - 3100 |

| Aliphatic C-H | C-H stretch | ~2850 - 3000 |

| Ester C-O | C-O stretch | ~1200 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single, well-ordered crystal, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, obtaining a single crystal suitable for analysis would be the first step. This is often achieved through slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture, such as ethanol (B145695) or ethyl acetate/petroleum ether. mdpi.comnih.gov The analysis would yield data including the crystal system, space group, and unit-cell dimensions, unambiguously confirming the molecular structure and its packing arrangement in the crystal lattice. nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for both the purification and the assessment of purity of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for large-scale purification. The compound is spotted on a silica-coated plate, which is then developed in a solvent system, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The position of the spot (Rf value) indicates its polarity, and a single spot is indicative of a pure compound.

Flash Chromatography: This is the standard method for purifying research-scale quantities of organic compounds. Based on the solvent system determined by TLC, the crude product is loaded onto a column of silica (B1680970) gel and eluted with the chosen solvent mixture. rsc.org Fractions are collected and analyzed by TLC to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the final assessment of purity. The compound is dissolved and injected into a high-pressure stream of a mobile phase that flows through a packed column. A detector records the time it takes for the compound to pass through the column (retention time). A pure sample of this compound would ideally show a single, sharp peak in the HPLC chromatogram, confirming its high degree of purity.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for Methyl 1-acetyl-1H-pyrrole-3-carboxylate, and how do reaction parameters (e.g., solvent, catalyst) affect yield and purity?

- Methodological Answer : The compound can be synthesized via acetylation of methyl 1H-pyrrole-3-carboxylate using acetyl chloride or acetic anhydride under basic conditions. Key factors include:

-

Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency.

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity.

-

Temperature Control : Moderate heating (60–80°C) minimizes side reactions like over-acetylation or decomposition.

-

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves unreacted starting materials and byproducts .

Table 1 : Synthetic Route Optimization Parameters

Parameter Optimal Condition Impact on Yield/Purity Catalyst DMAP (0.1 equiv) Increases yield by 20–30% Solvent DMF Enhances reaction homogeneity Reaction Time 6–8 hours Reduces byproduct formation

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies acetyl and ester functional groups. For example, the acetyl methyl proton appears as a singlet at δ 2.3–2.5 ppm, while the pyrrole ring protons show splitting patterns between δ 6.5–7.5 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry. Software tools like SHELXL refine structural models, while ORTEP-3 generates thermal ellipsoid diagrams for visualizing atomic displacement .

- Mass Spectrometry : ESI-MS (electrospray ionization) validates molecular weight (e.g., [M+H]⁺ peak at m/z 168.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR data with IR spectroscopy (C=O stretching at ~1700 cm⁻¹) and X-ray results to confirm functional groups.

- Computational Refinement : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal-packing effects .

- High-Resolution Crystallography : Re-refine X-ray data with SHELXL to detect subtle structural distortions (e.g., bond angle deviations >2°) that may explain spectral mismatches .

Q. What strategies improve regioselective acetylation in pyrrole derivatives to avoid competing side reactions?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., C-2 position) with tert-butyldimethylsilyl (TBS) groups prior to acetylation at C-1.

- Microwave-Assisted Synthesis : Shortens reaction time (10–15 minutes vs. 6 hours) and reduces thermal degradation, improving regioselectivity by >90% .

- Catalytic Systems : Scandium triflate (Sc(OTf)₃) selectively activates the acetylating agent at the desired position via Lewis acid coordination .

Q. How should researchers address challenges in reproducing synthetic yields across different laboratories?

- Methodological Answer :

- Standardized Protocols : Document exact stoichiometry, solvent batch purity, and humidity controls (e.g., use of molecular sieves in hygroscopic reactions).

- Byproduct Analysis : Employ LC-MS to identify trace impurities (e.g., diacetylated byproducts) that may depress yields.

- Interlab Validation : Share crystallographic data (CIF files) via platforms like the Cambridge Structural Database to ensure structural consistency .

Safety and Compliance Considerations

Q. What safety protocols are essential when handling this compound during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks, as pyrrole derivatives may release irritant vapors during heating.

- Spill Management : Absorb accidental releases with inert materials (e.g., vermiculite) and dispose via licensed hazardous waste services. Avoid aqueous rinses to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as acetylating agents are corrosive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.